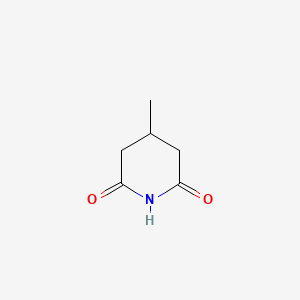

3-Méthylglutarimide

Vue d'ensemble

Description

3-Methylglutarimide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a cyclic amide that is structurally similar to glutarimide, a well-known compound used in the synthesis of various drugs and chemicals. 3-Methylglutarimide has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.

Applications De Recherche Scientifique

Recherche pharmaceutique : Antagonistes pour les troubles neurologiques

Le 3-méthylglutarimide a été étudié pour son utilisation potentielle dans les produits pharmaceutiques, en particulier comme antagoniste dans les troubles neurologiques. Il a été mentionné dans des articles évalués par des pairs pour sa pertinence dans le développement de médicaments ciblant le récepteur AMPA . Ces récepteurs sont essentiels à la transmission synaptique rapide dans le système nerveux central, et leur modulation est une stratégie thérapeutique potentielle pour traiter diverses affections neurologiques.

Science des matériaux : Transfert de graphène

En science des matériaux, le this compound joue un rôle dans le processus de transfert du graphène, un matériau connu pour ses propriétés électroniques, thermiques et mécaniques exceptionnelles . Le composé est utilisé dans la liaison activée en surface, qui est une méthode pour transférer des couches de graphène sans endommager leur qualité. Cette application est cruciale pour l’intégration de matériaux bidimensionnels dans les dispositifs électroniques.

Synthèse chimique : Intermédiaire pour les molécules complexes

Le composé sert d’intermédiaire dans la synthèse de structures chimiques plus complexes. Sa présence dans diverses voies de synthèse souligne son importance en synthèse chimique, où il peut être utilisé pour construire une large gamme de molécules pour des recherches et développements supplémentaires .

Chimie analytique : Chromatographie

En chimie analytique, en particulier en chromatographie, le this compound peut être utilisé comme composé standard ou de référence. Sa structure et ses propriétés bien définies le rendent approprié pour l’étalonnage des instruments et la validation des méthodes analytiques .

Recherche biomédicale : Traitement de la drépanocytose

Les dérivés de la 4-méthylpipéridine-2,6-dione ont été explorés pour leur potentiel dans le traitement de la drépanocytose et de la β-thalassémie . Ces dérivés peuvent jouer un rôle dans la réduction de certains niveaux d’expression protéique ou l’induction de l’hémoglobine fœtale, ce qui est bénéfique pour les patients souffrant de ces maladies génétiques du sang.

Développement de médicaments : Chimie médicinale

Les dérivés de la pipéridine, y compris le this compound, sont importants en chimie médicinale. Ils sont considérés comme des éléments constitutifs essentiels de la construction de médicaments en raison de leur cadre polyvalent, qui permet le développement d’une variété de composés pharmacologiquement actifs .

Sciences de la vie : Études d’interaction protéine

La capacité du composé à interagir avec les protéines en fait un outil précieux dans la recherche en sciences de la vie. Les scientifiques peuvent l’utiliser pour étudier les interactions protéiques, qui sont fondamentales pour comprendre les processus biologiques et développer de nouvelles thérapies .

Safety and Hazards

Orientations Futures

There is ongoing research into the potential applications of 3-Methylglutarimide and related compounds. For example, a study has been conducted on the molecular basis of thalidomide embryotoxicity, which is remarkably species-specific . The study suggests that the more energetically favorable and stable heterochiral dimer of thalidomide is an active agent that possesses the structural features of the paired nucleotides of the double-stranded DNA .

Mécanisme D'action

Target of Action

3-Methylglutarimide, also known as 4-methylpiperidine-2,6-dione, primarily targets the GABAA receptor . The GABAA receptor is a type of GABA receptor, which is a protein in the central nervous system that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

3-Methylglutarimide acts as an antagonist on the GABAA receptor Specifically, it suppresses both GABA- and pentobarbitone-evoked whole-cell currents .

Analyse Biochimique

Biochemical Properties

3-Methylglutarimide plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of certain antibiotics. It interacts with various enzymes, including 3-hydroxy-3-methylglutaryl-CoA synthase, which catalyzes the condensation of acetoacetyl-CoA and acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA . This interaction is crucial for the mevalonate pathway, which is involved in the biosynthesis of isoprenoids. Additionally, 3-Methylglutarimide has been shown to inhibit protein synthesis in vitro, indicating its potential role in regulating cellular processes .

Cellular Effects

3-Methylglutarimide affects various types of cells and cellular processes. It has been observed to inhibit the growth of fungi, making it an effective antifungal agent . In mammalian cells, 3-Methylglutarimide influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of certain enzymes involved in protein synthesis, leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 3-Methylglutarimide involves its interaction with specific biomolecules. It binds to enzymes such as 3-hydroxy-3-methylglutaryl-CoA synthase, inhibiting their activity and affecting the mevalonate pathway . This inhibition can lead to changes in gene expression and cellular metabolism. Additionally, 3-Methylglutarimide has been shown to interact with other proteins and enzymes, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methylglutarimide change over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term studies have shown that 3-Methylglutarimide can have lasting effects on cellular function, particularly in inhibiting protein synthesis and affecting cellular metabolism . These effects are observed in both in vitro and in vivo studies, highlighting the importance of considering temporal changes when studying this compound.

Dosage Effects in Animal Models

The effects of 3-Methylglutarimide vary with different dosages in animal models. At low doses, the compound has been shown to inhibit protein synthesis and affect cellular metabolism without causing significant toxicity . At higher doses, 3-Methylglutarimide can cause toxic effects, including wakefulness, hallucinations, and toxic psychosis . These findings indicate the importance of carefully controlling the dosage when using 3-Methylglutarimide in research and therapeutic applications.

Metabolic Pathways

3-Methylglutarimide is involved in several metabolic pathways, including the mevalonate pathway. It interacts with enzymes such as 3-hydroxy-3-methylglutaryl-CoA synthase, which plays a crucial role in the biosynthesis of isoprenoids . Additionally, 3-Methylglutarimide can affect metabolic flux and metabolite levels, further influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, 3-Methylglutarimide is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function . Understanding the transport and distribution of 3-Methylglutarimide is essential for optimizing its use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of 3-Methylglutarimide is an important factor in its activity and function. The compound has been shown to localize within the endoplasmic reticulum and other subcellular compartments . This localization is directed by targeting signals and post-translational modifications, which ensure that 3-Methylglutarimide reaches the appropriate cellular compartments to exert its effects .

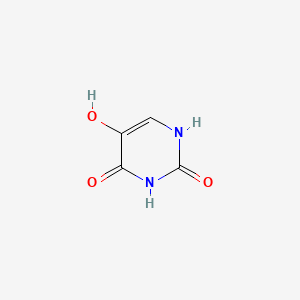

Propriétés

IUPAC Name |

4-methylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-4-2-5(8)7-6(9)3-4/h4H,2-3H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQNZVVDFWNHDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179766 | |

| Record name | 3-Methylglutarimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25077-26-3 | |

| Record name | 4-Methyl-2,6-piperidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25077-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylglutarimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025077263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylglutarimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylglutarimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYLGLUTARIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16FA9AZ3FW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-Ethyl-3-Methylglutarimide (Bemegride) interact with barbiturates in the body?

A: While the exact mechanism is not fully understood, research suggests that Bemegride may act as a competitive antagonist to barbiturates, potentially reversing their depressive effects on the central nervous system. [, ]. More research is needed to fully elucidate the interaction.

Q2: Can you describe the structural characteristics of 3-Ethyl-3-Methylglutarimide?

A: 3-Ethyl-3-Methylglutarimide, also known as Bemegride, has the molecular formula C8H13NO2. While specific spectroscopic data isn't available in the provided research, its structure consists of a glutarimide ring with an ethyl and a methyl group substituted on the same carbon atom. [, ]

Q3: What is known about the influence of structural modifications on the activity of glutarimide derivatives?

A: Studies investigating the Thorpe-Ingold effect in glutarimide derivatives have shown that substitutions on the glutarimide ring can significantly influence reactivity and product distribution in reactions with aryllithiums. For example, 3-methylglutarimide yields predominantly the keto amide form, while 3,3,4,4-tetramethylglutarimide favors the hydroxy lactam form. These findings highlight the importance of steric effects in dictating the reactivity and potential biological activity of glutarimide derivatives. []

Q4: What are the known toxicological effects of Bemegride?

A: While Bemegride has been used to treat barbiturate overdosage, it is also recognized as a potential convulsant, particularly in animals. [] Clinical use requires careful dosage considerations due to the risk of inducing seizures.

Q5: Have any studies investigated the potential environmental impact of 3-Methylglutarimide or its derivatives?

A5: The provided research does not offer information on the environmental impact or degradation pathways of 3-Methylglutarimide or related compounds. This area warrants further investigation to assess potential risks and develop sustainable practices.

Q6: Is there any information on analytical techniques used to characterize and quantify 3-Methylglutarimide?

A: While the provided research doesn't delve into specific analytical techniques, it's likely that chromatographic methods like gas chromatography or high-performance liquid chromatography, possibly coupled with mass spectrometry, could be employed for the analysis of 3-Methylglutarimide and its derivatives. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-cyano-5,7-dimethyl-2-quinolinyl)thio]-N-(2-furanylmethyl)acetamide](/img/structure/B1221698.png)